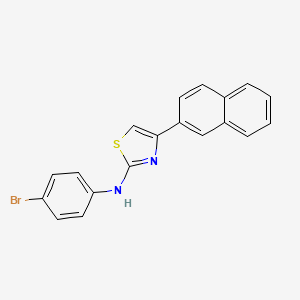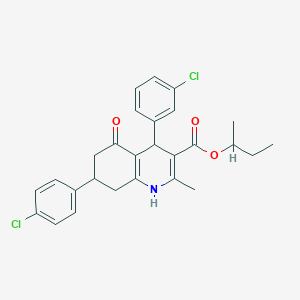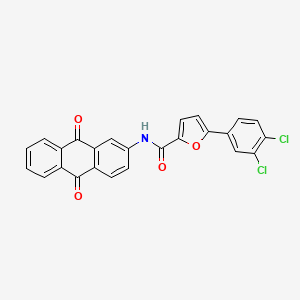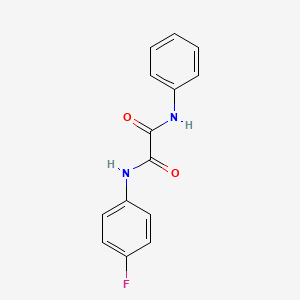![molecular formula C15H12BrClN2OS B5116108 3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide](/img/structure/B5116108.png)
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is known for its potential biological activities and is often studied for its applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Substitution Reactions: The 4-chlorophenyl group is introduced through substitution reactions, often using chlorinated aromatic compounds and suitable nucleophiles.
Amination: The amino group is introduced via amination reactions, typically using amines and appropriate catalysts.
Phenol Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions.
Hydrobromide Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its potential use in the synthesis of dyes, biocides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor binding, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide is unique due to its specific substitution pattern and the presence of both phenol and hydrobromide groups
Propiedades
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.BrH/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12;/h1-9,19H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMHDJCBNVUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-[(Z)-2-cyano-2-(4-nitrophenyl)ethenyl]benzoate](/img/structure/B5116036.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)


![dimethyl 5-(4-fluorophenyl)-1',3'-dioxo-1',3'-dihydro-5H-spiro[furan-2,2'-indene]-3,4-dicarboxylate](/img/structure/B5116061.png)


![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![1-(2,4-Dichlorophenyl)-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B5116114.png)
![METHYL 5-(DIETHYLCARBAMOYL)-4-METHYL-2-[2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDO]THIOPHENE-3-CARBOXYLATE](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
